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Compound of Interest

Compound Name: Benzotriazole-5-carboxylic acid

Cat. No.: B056474

Introduction

Benzotriazole derivatives are a significant class of heterocyclic compounds recognized for their
wide-ranging biological and pharmacological activities.[1][2] The benzotriazole scaffold, a
bicyclic system with a fused benzene ring and three nitrogen atoms, serves as a versatile core
for developing novel therapeutic agents.[3] These compounds exhibit a broad spectrum of
activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects.
[1][4] Specifically, derivatives of Benzotriazole-5-carboxylic acid have been a focus of
research due to their potential in combating pathogenic microorganisms, including antibiotic-
resistant strains.[2] The structural features of benzotriazoles, such as the extensive conjugated
system and the presence of nitrogen atoms, allow for diverse non-covalent interactions with
biological targets like enzymes and receptors.[1]

Mechanism of Action

The antimicrobial and antifungal efficacy of benzotriazole derivatives stems from multiple
mechanisms of action, with the most prominently studied being the disruption of the fungal cell
membrane.

» Antifungal Activity: A primary mechanism for antifungal action is the inhibition of the fungal
cytochrome P450 enzyme, lanosterol 14-a-demethylase (CYP51).[5][6][7] This enzyme is
critical in the biosynthesis of ergosterol, an essential component of the fungal cell
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membrane.[5][6] By binding to the heme iron of CYP51, benzotriazole derivatives block the
conversion of lanosterol to ergosterol.[5] This disruption leads to the accumulation of toxic
sterol intermediates and a depletion of ergosterol, which increases cell membrane
permeability and ultimately results in fungal cell death.[5][7]

» Antibacterial Activity: The antibacterial action of some benzotriazole derivatives is attributed
to their ability to disrupt bacterial cell membranes, leading to cell lysis and death.[2]
Additionally, in-silico studies suggest that certain derivatives can effectively dock with
essential bacterial and fungal enzymes, such as Aspergillus fumigatus N-myristoyl
transferase, indicating a potential for enzyme inhibition as another mechanism of action.[1]

Structure-Activity Relationship (SAR)

The antimicrobial potency of benzotriazole derivatives is highly dependent on the nature and
position of substituents on the core structure.[1][8]

o Substituents at Position 5: Adding a methyl carboxylate (-COOMe) group to the fifth position
of the benzotriazole ring has been shown to yield compounds with remarkable antibacterial
properties, exhibiting Minimum Inhibitory Concentration (MIC) values as low as 0.125-0.25

pg/ml.[1]

e Ring Substitutions: The introduction of small, hydrophobic groups such as chloro (—ClI) or
methyl (-CHs) on the fused benzene ring can lead to potent activity against both Candida
and Aspergillus species.[5]

» Electronic Effects: The strategic placement of both electron-withdrawing and electron-
donating groups on the benzotriazole ring can significantly enhance antibacterial efficacy.[1]

o Side Chains: Integrating benzotriazole into other heterocyclic systems, such as 4-oxo-
thiazolidines, has produced derivatives with strong activity against a range of bacteria
including Bacillus subtilis, Salmonella typhimurium, and Escherichia coli.[1]

Quantitative Data Summary

The following tables summarize the reported antimicrobial and antifungal activities of various
benzotriazole derivatives against a range of pathogenic microorganisms.
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Table 1: Antibacterial Activity of Benzotriazole Derivatives

Compound/Derivati . .

Bacterial Strain MIC Value Reference
ve Class
Triazolo[4,5-f]-
quinolinone Escherichia coli 12.5 - 25 pg/mL [11[2][5]
carboxylic acids

5-COOMe-
benzotriazole - 0.125 - 0.25 pg/mL [1]
derivatives
B-amino alcohol Staphylococcus

. 8 uM [11[]
derivative (4e) aureus
[3-amino alcohol Staphylococcus

_ 32 M [11[]
derivative (4a) aureus
Oxazolidine derivative  Staphylococcus

64 pM [11[°]

(5) aureus
-amino
alcohol/Oxazolidine Bacillus subtilis 8-64 uM [1109]
derivatives
5-

Methicillin-resistant S.
Halogenomethylsulfon 12.5 - 25 pg/mL [10]
) aureus (MRSA)
ylbenzotriazoles

| 5-Halogenomethylsulfonylbenzotriazoles | Enterococcus strains | 50 - 100 pg/mL |[10] |

Table 2: Antifungal Activity of Benzotriazole Derivatives
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Compound/Derivati

Fungal Strain MIC Value Reference
ve Class
5,6-substituted
benzotriazoles Candida albicans 1.6 - 25 pg/mL [5]
(22b', 22d, 22¢")
Derivatives with -Cl, - A " ) 125 - 25 LA/l 5]
spergillus niger 5- m
CHs, di-CHs groups Perg J Ho
Benzotriazole
o Candida albicans 64 pg/mL [11]
derivative (BTA3)
Benzotriazole ) o
Candida parapsilosis 32 pg/mL [11]

derivative (BTA3)

Various derivatives

Candida species

Noted significant

activity

[2]

| Various derivatives | Aspergillus niger | Noted significant activity |[2] |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

Method

This protocol is based on the standard microtiter plate assay for determining the minimum

concentration of a compound that inhibits the visible growth of a microorganism.[9]

Materials:

96-well microtiter plates

Test compounds (Benzotriazole derivatives)

Bacterial or fungal strains

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)
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 Sterile DMSO for dissolving compounds
e Spectrophotometer or microplate reader
e Incubator
Procedure:

Compound Preparation: Prepare a stock solution of each test compound in DMSO. Perform
serial two-fold dilutions in the appropriate broth medium in the wells of a 96-well plate to
achieve a range of final concentrations.

Inoculum Preparation: Culture the microbial strain overnight. Adjust the turbidity of the
microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL
for bacteria or 1-5 x 10 CFU/mL for fungi). Dilute this suspension in broth to the final
required inoculum density (e.g., 5 x 10> CFU/mL for bacteria).

Inoculation: Add 100 pL of the final inoculum to each well of the microtiter plate containing
100 pL of the diluted compound, resulting in a final volume of 200 pL.

Controls:
o Positive Control: Wells containing a known antibiotic/antifungal.

o Negative Control (Growth Control): Wells containing only inoculum and broth (with DMSO
at the same concentration as the test wells).

o Sterility Control: Wells containing only sterile broth.

Incubation: Seal the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at 35°C
for 24-48 hours for fungi.

Reading Results: The MIC is determined as the lowest concentration of the compound at
which there is no visible growth (no turbidity) as observed by the naked eye or by measuring
absorbance with a microplate reader.

Protocol 2: Synthesis of Benzotriazole-5-carboxylic acid
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This protocol describes the synthesis of the parent compound, Benzotriazole-5-carboxylic
acid, which can be further modified.[12]

Materials:

» 3,4-diaminobenzoic acid

e Glacial acetic acid

e Sodium nitrite (NaNO2)

» Deionized water

e Magnetic stirrer and stir bar

o Beakers and filtration apparatus
Procedure:

o Create a suspension of 3,4-diaminobenzoic acid (2 g, 13.15 mmol) in glacial acetic acid (5
mL). Stir the mixture magnetically.[12]

e Prepare a solution of sodium nitrite (1 g, 16.66 mmol) in 5 mL of deionized water.[12]

e Add the sodium nitrite solution to the 3,4-diaminobenzoic acid suspension in a single portion
while continuing to stir. An increase in temperature will be observed.[12]

» Continue stirring the reaction mixture for approximately 30 minutes, allowing it to cool to
room temperature.[12]

e Collect the resulting solid product by filtering the reaction mixture.

e Wash the product with cold water and dry to yield Benzotriazole-5-carboxylic acid.

Visualizations
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Caption: Workflow for MIC determination using the broth microdilution method.
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Caption: Antifungal mechanism via inhibition of ergosterol biosynthesis.
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Caption: General synthesis pathway for Benzotriazole-5-carboxylic acid derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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